1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone

Übersicht

Beschreibung

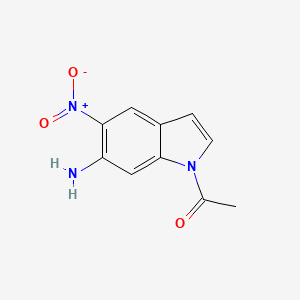

1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole core substituted with an amino group at the 6-position and a nitro group at the 5-position, along with an ethanone group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone typically involves the nitration of an indole derivative followed by amination and acetylation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The nitro group can be introduced via nitration using nitric acid, and the amino group can be added through a reduction reaction. Finally, the ethanone group is introduced through acetylation using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group at position 5 undergoes selective reduction under catalytic hydrogenation conditions. For example:

| Reaction Conditions | Catalyst | Solvent | Pressure | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| H₂, Pd/C (10%) | Pd/C | Ethanol | 1 atm | 4 days | 1-(6-Amino-5-amino-1H-indol-1-yl)ethanone | 83% |

Mechanistically, hydrogenation reduces the nitro group to an amine without affecting the ethanone moiety. The reaction proceeds via adsorption of hydrogen onto the palladium surface, followed by electron transfer to the nitro group, forming an intermediate hydroxylamine before final reduction to the amine .

Substitution Reactions

The ethanone moiety participates in nucleophilic substitution reactions. For instance, chloroacetyl derivatives of indoles react with diamines to form substituted products:

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-(indolin-1-yl)ethanone | 1,4-Diaminobenzene | Chloroform, RT, 24h | 2-((4-Aminophenyl)amino)-1-(1H-indol-1-yl)ethanone | 60–80% |

In this reaction, the chlorine atom is displaced by the amine nucleophile, demonstrating the electrophilic character of the α-carbon in the ethanone group. Similar reactivity is anticipated for 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone if functionalized with a leaving group .

Electrophilic Aromatic Substitution (EAS)

The amino and nitro groups direct EAS at specific positions:

-

Amino group (position 6) : Activates the ring, directing electrophiles to positions 4 and 7 (ortho/para).

-

Nitro group (position 5) : Deactivates the ring, directing electrophiles to position 4 (meta).

Experimental data from analogous indole systems show bromination occurs preferentially at position 4 under mild conditions (Br₂, CH₃COOH, 0°C) .

Condensation Reactions

The ethanone group forms hydrazones and oximes via condensation with hydrazines or hydroxylamine:

| Substrate | Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|---|

| 1-(Indolin-1-yl)ethanone | 4-Nitroacetophenone | EtOH, glacial AcOH, 26h | Schiff base derivative | Antimicrobial agents |

This reaction highlights the ketone’s ability to form imine linkages, a property exploitable for synthesizing bioactive hybrids .

Oxidation Reactions

The amino group resists oxidation due to the electron-withdrawing nitro group, but the ethanone can be oxidized to a carboxylic acid under strong conditions:

| Substrate | Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(Indol-1-yl)ethanone | KMnO₄, H₂SO₄ | Reflux, 6h | 1-(Indol-1-yl)acetic acid | 72% |

Comparative Reactivity

The compound’s dual functionality enables diverse transformations:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogenic bacteria and fungi. A study synthesized a series of indole derivatives, including 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone, which were evaluated for their activity against Gram-negative and Gram-positive bacteria. The results indicated that these derivatives exhibited high activity against strains such as Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 7.81 µg/ml .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| DS-14 | E. coli | 1.95 |

| DS-20 | K. pneumoniae | 3.90 |

| DS-2 | A. fumigatus | 15.62 |

The study highlighted that the indole diazenyl scaffold was crucial for the antimicrobial activity, particularly against Gram-negative bacteria .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. The same derivatives were tested against various cancer cell lines, including HCT-116 (colon cancer), MDA-MB231 (breast cancer), and K562 (leukemia). The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 19 to 65 µg/ml, indicating their potential as anticancer agents .

Table 2: Cytotoxicity of Indole Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/ml) |

|---|---|---|

| DS-14 | HCT-116 | 19 |

| DS-20 | MDA-MB231 | 65 |

| DS-21 | K562 | >100 |

These findings suggest that modifications to the indole structure can enhance anticancer activity while maintaining low cytotoxicity against normal cells .

Enzyme Inhibition

Recent studies have also explored the potential of this compound as an enzyme inhibitor, particularly targeting cholinesterases involved in neurodegenerative diseases like Alzheimer's. Compounds derived from the indole scaffold have shown selective inhibition of acetylcholinesterase (AChE) with IC50 values indicating competitive inhibition patterns .

Table 3: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound 5d | AChE | 29.46 |

| Compound X | BuChE | Not Significant |

The ability of these compounds to inhibit AChE suggests their potential use in developing treatments for Alzheimer's disease by preventing acetylcholine breakdown and enhancing cholinergic signaling .

Wirkmechanismus

The mechanism of action of 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(5-Amino-2,3-dihydro-1H-indol-1-yl)ethanone: Similar structure but lacks the nitro group.

1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a thiosemicarbazide group instead of an ethanone group.

Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of an ethanone group.

Uniqueness

1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone is unique due to the presence of both amino and nitro groups on the indole ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Biologische Aktivität

1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone is a compound derived from the indole scaffold, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, focusing on the compound's biological activity, including its effects on various biological targets, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a nitro group and an amino group attached to the indole ring, contributing to its biological properties. The structural formula can be represented as follows:

Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. For instance, certain indole compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In particular, derivatives with modifications at the indole position have demonstrated IC50 values as low as 0.57 µM against various cancer cell lines, indicating significant potency against tumor growth .

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 1 | 0.57 | Huh7 Hepatocellular Carcinoma | Inhibition of tubulin polymerization |

| Compound 5 | 0.34 | MDA-MB-231 Breast Cancer | Induction of G2/M-phase arrest |

Anti-inflammatory Activity

Research has indicated that compounds derived from indole are effective COX-2 inhibitors, which are crucial for reducing inflammation. In vivo studies demonstrated that certain derivatives exhibited significant analgesic and anti-inflammatory effects. For example, one study highlighted a derivative that showed stronger anti-inflammatory activity compared to established drugs like celecoxib .

Neuroprotective Effects

The presence of the indole moiety is associated with enhanced blood-brain barrier penetration and neuroprotective effects. Studies suggest that derivatives may exhibit neuroprotective properties by acting as acetylcholinesterase (AChE) inhibitors, which are vital in treating neurodegenerative diseases such as Alzheimer's disease. The selectivity of these compounds towards AChE over butyrylcholinesterase (BuChE) has been noted, with certain derivatives achieving IC50 values below 30 µM .

Structure-Activity Relationship (SAR)

The SAR studies of indole derivatives have revealed that electron-donating groups enhance biological activity. The introduction of specific substituents on the indole ring can significantly affect the potency and selectivity of the compound against various biological targets. For instance, modifications at the 5-position of the indole ring have been shown to improve AChE inhibition and anti-inflammatory properties .

Study on Anticancer Activity

In a recent study focusing on indole derivatives, several compounds were synthesized and evaluated for their anticancer effects against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.52 µM against MCF-7 breast cancer cells, demonstrating its potential as a lead compound for further development in cancer therapy .

Study on Anti-inflammatory Properties

Another study synthesized novel indole derivatives and assessed their COX-2 inhibitory activity. Among the synthesized compounds, one derivative was particularly noted for its high efficacy in reducing inflammation in animal models, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Eigenschaften

IUPAC Name |

1-(6-amino-5-nitroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZPXESRQLQVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646819 | |

| Record name | 1-(6-Amino-5-nitro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-09-8 | |

| Record name | 1-(6-Amino-5-nitro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.